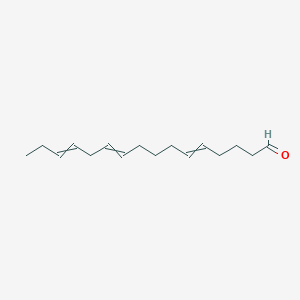
Hexadeca-5,10,13-trienal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexadeca-5,10,13-trienal is an organic compound with the molecular formula C16H24O It is a polyunsaturated aldehyde with three conjugated double bonds located at the 5th, 10th, and 13th positions of the hexadecane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexadeca-5,10,13-trienal can be synthesized through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired product. The reaction conditions typically include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale Wittig reactions or other synthetic routes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.
Chemical Reactions Analysis
Types of Reactions
Hexadeca-5,10,13-trienal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The double bonds can participate in electrophilic addition reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic addition reactions may involve reagents like bromine (Br2) or hydrogen halides (HX).
Major Products Formed
Oxidation: Hexadeca-5,10,13-trienoic acid.
Reduction: Hexadeca-5,10,13-trienol.
Substitution: Various halogenated derivatives depending on the reagent used.
Scientific Research Applications
Hexadeca-5,10,13-trienal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role in biological processes and as a potential bioactive compound.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of hexadeca-5,10,13-trienal involves its interaction with specific molecular targets and pathways. For example, it may act as an electrophile, reacting with nucleophilic sites on biomolecules. This can lead to the formation of covalent adducts, which may alter the function of proteins and other macromolecules .
Comparison with Similar Compounds
Hexadeca-5,10,13-trienal can be compared with other similar compounds such as:
Hexadeca-4,7,10,13-tetraenoic acid: A polyunsaturated fatty acid with four conjugated double bonds.
Hexadeca-7,10,13-trienoic acid: A long-chain fatty acid with three conjugated double bonds at different positions.
Hexadeca-4,6,10-trien-1-ol: An alcohol derivative with three conjugated double bonds.
These compounds share similar structural features but differ in their functional groups and specific positions of the double bonds, which can influence their chemical properties and applications .
Properties
CAS No. |
919530-85-1 |
|---|---|
Molecular Formula |
C16H26O |
Molecular Weight |
234.38 g/mol |
IUPAC Name |
hexadeca-5,10,13-trienal |
InChI |
InChI=1S/C16H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h3-4,6-7,11-12,16H,2,5,8-10,13-15H2,1H3 |
InChI Key |
CXYDKULTGBVCJB-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCC=CCCCC=CCCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




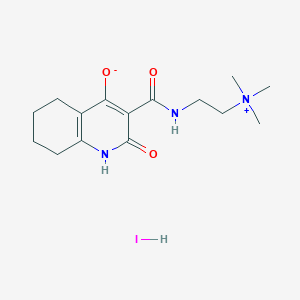
![5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B12621594.png)
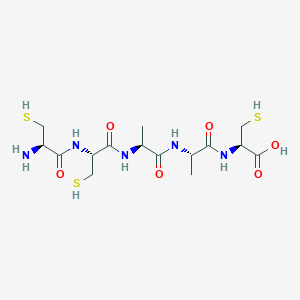
![N-[([1,1'-Biphenyl]-3-yl)methyl]-N'-hydroxyurea](/img/structure/B12621616.png)
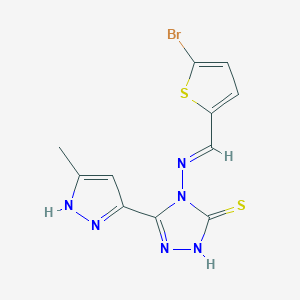
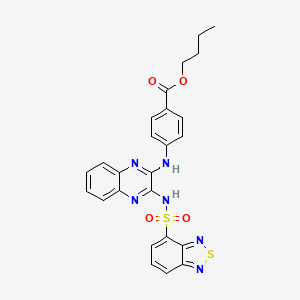
![(3E)-3-[(2-Ethylphenyl)imino]-4,4,4-trifluoro-1-(2-fluorophenyl)butan-1-one](/img/structure/B12621637.png)
![2-(4-Hydroxyphenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B12621640.png)
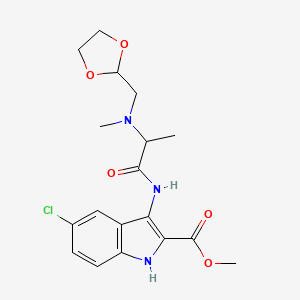
![3-(5-bromo-2-methoxyphenyl)-5-(4-fluorophenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12621650.png)
![2-Methoxy-5-[5-(3,4,5-trimethoxyphenyl)-1,2,3-thiadiazol-4-yl]phenol](/img/structure/B12621651.png)

